molecular formula C13H12F2N4OS B10954827 ({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile

({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile

Cat. No.: B10954827
M. Wt: 310.32 g/mol
InChI Key: JGWBHXFJNKPPIG-UHFFFAOYSA-N
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Description

The compound ({5-[4-(DIFLUOROMETHOXY)PHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE is a complex organic molecule featuring a triazole ring, a difluoromethoxy phenyl group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({5-[4-(DIFLUOROMETHOXY)PHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions, often using difluoromethyl ethers.

    Attachment of the Cyanide Group: The cyanide group is typically introduced through nucleophilic substitution reactions using cyanide salts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

({5-[4-(DIFLUOROMETHOXY)PHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE: undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanide group can be reduced to primary amines.

    Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

({5-[4-(DIFLUOROMETHOXY)PHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ({5-[4-(DIFLUOROMETHOXY)PHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE involves its interaction with specific molecular targets. The triazole ring and difluoromethoxy group are key functional groups that interact with enzymes or receptors, potentially inhibiting their activity. The cyanide group can also play a role in binding to metal ions or other active sites within biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)phenyl isocyanate
  • 4-(Trifluoromethoxy)phenylhydrazine hydrochloride
  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Uniqueness

({5-[4-(DIFLUOROMETHOXY)PHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL CYANIDE: is unique due to its combination of a triazole ring, difluoromethoxy group, and cyanide group. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

Molecular Formula

C13H12F2N4OS

Molecular Weight

310.32 g/mol

IUPAC Name

2-[[5-[4-(difluoromethoxy)phenyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetonitrile

InChI

InChI=1S/C13H12F2N4OS/c1-2-19-11(17-18-13(19)21-8-7-16)9-3-5-10(6-4-9)20-12(14)15/h3-6,12H,2,8H2,1H3

InChI Key

JGWBHXFJNKPPIG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC#N)C2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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